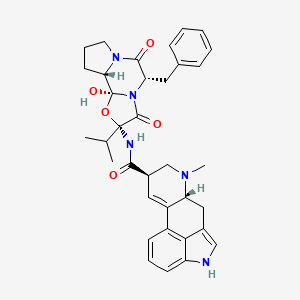
Ergocristine
Descripción general
Descripción
Ergocristine is an ergopeptine and one of the ergot alkaloids . It has a molecular formula of C35H39N5O5 .
Synthesis Analysis
Ergocristine is a secondary metabolite produced by a wide range of fungi, including Claviceps and Aspergillus . The synthesis of ergot alkaloids like Ergocristine involves complex biochemical pathways within these fungi .Molecular Structure Analysis
The molecular structure of Ergocristine is complex with a molecular weight of 609.715 Da . It has 6 defined stereocentres .Chemical Reactions Analysis
Ergocristine, like other ergot alkaloids, is derived from L-tryptophan . It’s considered medically important due to its significant effect on the central nervous system of mammals, due to their structural similarity to neurotransmitters .Physical And Chemical Properties Analysis
Ergocristine has a density of 1.4±0.1 g/cm3, a boiling point of 912.8±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C . It also has a molar refractivity of 168.5±0.4 cm3 .Aplicaciones Científicas De Investigación
Pharmaceuticals: Neurotransmitter Modulation
Ergocristine has been studied for its ability to interact with neurotransmitter systems in the brain. Due to its structural similarity to neurotransmitters, it can bind to dopamine, serotonin, and adrenoreceptor sites, influencing various neurological processes . This property has been exploited in the development of certain pharmaceuticals that aim to modulate these neurotransmitter systems for therapeutic purposes.
Agriculture: Fungal Disease Monitoring
In agriculture, Ergocristine is used as a marker to monitor and regulate the contamination of cereal-based foods by ergot fungi . The presence of Ergocristine can indicate the level of fungal infection in crops, which is crucial for preventing ergotism, a serious condition caused by consuming ergot-contaminated grains.
Food Safety: Mycotoxin Detection
Ergocristine, being a mycotoxin, is a subject of concern for food safety. Analytical methods such as liquid chromatography coupled with mass spectrometry (LC-MS/MS) are used to detect and quantify Ergocristine in food and feed, ensuring that the levels of this toxin remain below harmful thresholds .
Toxicology: Understanding Ergotism
The study of Ergocristine is essential in toxicology for understanding the effects of ergotism. Research into the toxicological effects of Ergocristine and other ergot alkaloids helps in developing treatment and prevention strategies for ergotism, which can cause severe symptoms like gangrene, convulsions, and hallucinations .
Chemical Analysis: Method Development
Scientific research into Ergocristine includes the development of methods for its analysis. Techniques for sampling, extraction, clean-up, detection, quantification, and validation have been reviewed and improved to accurately measure Ergocristine in various matrices, including plant materials and animal tissues .
Forensic Science: Illicit Drug Synthesis
Ergocristine has been identified as a precursor in the synthesis of illicit drugs, such as LSD . Forensic scientists study the chemical properties and pathways involving Ergocristine to track and understand the production of these substances.
Safety and Hazards
Direcciones Futuras
Recent advances in the analysis of ergot alkaloids like Ergocristine involve the use of ultra-high performance liquid chromatography coupled to tandem mass spectrometry for accurate quantification . This could lead to better detection and control of ergot alkaloid contamination in food and feed products .
Mecanismo De Acción
Target of Action
Ergocristine, an ergopeptine and one of the ergot alkaloids , primarily targets alpha 2-adrenoceptors and alpha 1-adrenoceptors . It acts as an agonist for alpha 2-adrenoceptors and an antagonist for alpha 1-adrenoceptors . These receptors play a crucial role in the regulation of neurotransmitter release, particularly norepinephrine, in the central and peripheral nervous system .
Mode of Action
Ergocristine interacts with its targets by binding to the alpha 2-adrenoceptors and alpha 1-adrenoceptors . This binding leads to the regulation of glutamate uptake and dopamine release . The interaction with these receptors results in changes in neurotransmitter release, which can affect various physiological processes, including blood pressure regulation, pain modulation, and cognitive functions .
Biochemical Pathways
The biosynthetic pathways to ergocristine start with the prenylation of L-tryptophan in an SN1 fashion with dimethylallyl pyrophosphate (DMAPP) . DMAPP is derived from mevalonic acid. This reaction is catalyzed by a prenyltransferase enzyme named FgaPT2 in Aspergillus fumigatus . The downstream effects of this pathway involve the production of various ergot alkaloids, including ergocristine .
Pharmacokinetics
Like other ergot alkaloids, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ergocristine. For instance, storage conditions such as temperature and time can affect the concentration of ergocristine in contaminated samples . Ergocristine and ergocristinine may influence the change in total R and total S-epimer concentrations when exposed to the various time and temperatures . Therefore, proper storage conditions are essential to maintain the efficacy and stability of ergocristine .
Propiedades
IUPAC Name |
(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H39N5O5/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34/h4-7,9-12,16,18,20,23,27-29,36,44H,8,13-15,17,19H2,1-3H3,(H,37,41)/t23-,27-,28+,29+,34-,35+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFIYUQVAZFDEE-MKTPKCENSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H39N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40891858 | |
| Record name | Ergocristine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40891858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
609.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble in water, Slightly soluble in ethanol, acetone, chloroform, Very soluble in ethyl and methyl alcohol, acetone, chloroform, ethyl acetate; slightly soluble in ether. Practically insoluble in petroleum ether | |
| Record name | Ergocristine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8380 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
(1) The action of ergocristine at alpha-adrenoceptors was studied in vivo in the pithed rat, and in vitro on the rat isolated vas deferens. (2) In the pithed rat, the pressor response to ergocristine was reduced competitively by yohimbine, but not by prazosin. (3) Ergocristine decreased the tachycardia elicited by electrical stimulation of the cardioaccelerator sympathetic nerves, this effect being antagonized by yohimbine. (4) At postsynaptic alpha 1-adrenoceptors, on the vas deferens of the rat, ergocristine antagonized the contraction induced by phenylephrine in a competitive manner (pA2 = 7.85). (5) These results show that vasoconstriction due to ergocristine is mediated by alpha 2-adrenoceptors and that, in the rat, ergocristine acts as an alpha 2-adrenoceptors agonist, and an alpha 1-adrenoceptors antagonist. | |
| Record name | Ergocristine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8380 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Ergocristine | |
Color/Form |
Orthorhombic crystals from benzene, Orthorhombic crystals with 2C6H6 from benzene | |
CAS RN |
511-08-0 | |
| Record name | Ergocristine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=511-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ergocristine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ergocristine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40891858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ergocristine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.383 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ERGOCRISTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E58HO2T0U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ergocristine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8380 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
175 °C (decomposes), MP: 155-157 °C (decomposes) (solvent-free base) | |
| Record name | Ergocristine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8380 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does ergocristine interact with α-adrenergic receptors?
A1: Ergocristine demonstrates a complex interaction with α-adrenergic receptors. It acts as an agonist at α2-adrenergic receptors, leading to vasoconstriction. Conversely, it acts as an antagonist at α1-adrenergic receptors. [] This dual activity contributes to its diverse effects on vascular tone. []
Q2: Can the vascular contractile effects of ergocristine be blocked?
A2: Yes, the noncompetitive α-adrenergic antagonist phenoxybenzamine has been shown to attenuate the sustained arterial contraction induced by both the R- and S-epimers of ergocristine in ex vivo studies. []
Q3: How does ergocristine affect prolactin secretion?
A3: Ergocristine effectively blocks prolactin secretion. In male rats with pituitary grafts, a single injection of ergocristine rapidly decreased the elevated prolactin levels, mimicking the endogenous prolactin decay curve. This indicates a direct and rapid inhibitory effect on prolactin release. []
Q4: Are there ultrastructural changes in mammotrophs associated with ergocristine's effect on prolactin?
A4: Yes, administration of ergocristine induces rapid ultrastructural changes in mammotrophs, including increased secretory granules, peripheral relocation of rough endoplasmic reticulum, and increased “intracellular bodies” associated with secretory granules. These changes are thought to be linked to the inhibition of prolactin secretion. []
Q5: Does ergocristine affect other neurotransmitter systems in the brain?
A5: Yes, in vitro studies show that ergocristine and some other ergot alkaloids inhibit dopamine-stimulated adenylate cyclase activity in rat striatal and nucleus accumbens homogenates. These brain regions are rich in dopaminergic neurons, suggesting that ergocristine may influence dopaminergic neurotransmission. []
Q6: What is the molecular formula and weight of ergocristine?
A6: The molecular formula of ergocristine is C35H39N5O5, and its molecular weight is 609.70 g/mol.
Q7: Is there spectroscopic data available for ergocristine?
A7: Yes, spectroscopic techniques like UV-Vis spectrophotometry and mass spectrometry are commonly employed to characterize and quantify ergocristine. [, , , , ] These techniques provide valuable information about its structure and purity. []
Q8: What is the stability of ergocristine in different solvents?
A8: Ergocristine's stability varies depending on the solvent, temperature, and storage duration. Generally, it is less stable and prone to epimerization compared to the simpler ergot alkaloid, ergometrine. [] This highlights the importance of careful solvent selection and storage conditions when working with ergocristine.
Q9: Is ergocristine stable in biological matrices?
A9: The stability of ergocristine in biological matrices, like cereal extracts, can vary depending on the specific matrix, storage temperature, and duration. Generally, extracts are recommended to be analyzed promptly or stored at low temperatures to minimize degradation and epimerization. [] This is crucial for accurate quantification of ergocristine levels in biological samples.
Q10: Does ergocristine possess any known catalytic properties?
A10: Based on the provided research articles, there is no mention of ergocristine exhibiting catalytic properties. Its applications primarily stem from its pharmacological activities.
Q11: Have there been any computational studies on ergocristine?
A11: While the provided research doesn't explicitly mention computational studies on ergocristine itself, there's mention of using ion mobility-mass spectrometry to determine collision cross section (CCS) values for ergot alkaloid epimers, including ergocristine. These values were compared to those predicted by machine-learning models, contributing to their identification. []
Q12: How do structural modifications of the ergot alkaloid molecule affect its activity?
A12: Structural modifications, particularly in the peptide portion of the ergot alkaloid molecule, can significantly affect its pharmacological activity, potency, and receptor binding affinities. For example, the presence of D-proline in the related alkaloid ergocristam influences its conformation, making it resistant to further enzymatic hydroxylation. []
Q13: Are there regulations regarding the acceptable levels of ergocristine in food and feed?
A13: Yes, regulatory bodies like the European Food Safety Authority (EFSA) have established guidance and maximum levels for ergot alkaloids, including ergocristine, in food and feed to mitigate risks to human and animal health. [] These regulations highlight the importance of monitoring and controlling ergocristine contamination in agricultural products.
Q14: Are there known mechanisms of resistance to ergocristine?
A14: The provided research primarily focuses on ergocristine's effects and does not delve into mechanisms of resistance.
Q15: What are the known toxicological effects of ergocristine?
A15: Ergocristine, like other ergot alkaloids, is known for its vasoconstrictive properties and can cause ergotism, a serious condition characterized by gangrene, convulsions, and hallucinations. [, , ] The severity of effects depends on the dose and duration of exposure.
Q16: Are there differences in the toxicity of ergocristine between species?
A16: Yes, different species can exhibit varying sensitivities to ergot alkaloids. For instance, a study comparing piglets and chickens found that piglets were more susceptible to the adverse effects of ergot-contaminated feed than chickens. [] This highlights the importance of considering species-specific sensitivities when assessing the toxicological risks of ergocristine.
Q17: What analytical methods are commonly used for the detection and quantification of ergocristine?
A17: Several analytical techniques are employed for the detection and quantification of ergocristine, including:
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with fluorescence detection or mass spectrometry, is a widely used technique for separating and quantifying ergocristine in various matrices. [, , , , ]
- Thin-Layer Chromatography (TLC): TLC is a simpler and more cost-effective method for separating and identifying ergocristine. [, , ]
- Enzyme-Linked Immunosorbent Assay (ELISA): ELISA methods have been developed for the detection of ergot alkaloids, including ergocristine, in various matrices. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




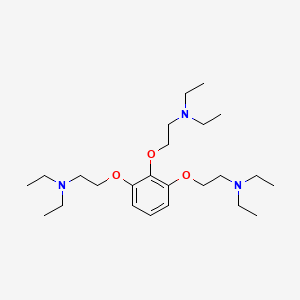


![5-Propyl-1,4,4a,6,7,8,8a,9-octahydropyrazolo[3,4-g]quinoline](/img/structure/B1195395.png)

![N-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-N-methyl-3-propan-2-yloxypyridin-2-amine](/img/structure/B1195397.png)
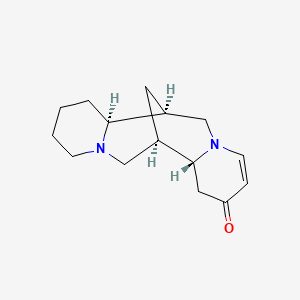
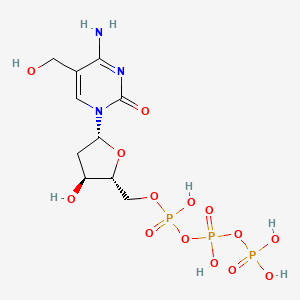



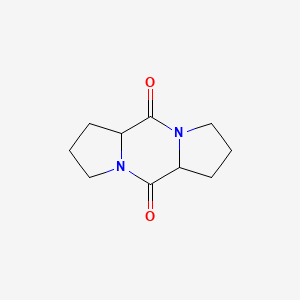
![5-[2-(5-Methoxycarbonyl-2-thiophenyl)butan-2-yl]-2-thiophenecarboxylic acid methyl ester](/img/structure/B1195409.png)